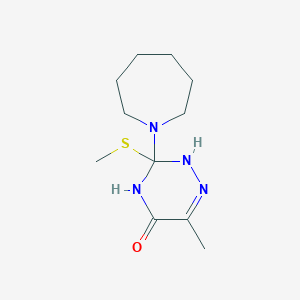
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound used in scientific research. It is commonly referred to as AMT, and its chemical formula is C11H18N4OS. This compound has been studied for its potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it has been suggested that this compound may act by modulating the activity of different biological targets, such as ion channels, enzymes, and receptors. For example, it has been shown to interact with the GABA-A receptor, which is a target for many anticonvulsant drugs. It has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of carbonic anhydrase, which is involved in acid-base balance and fluid secretion. It has also been shown to modulate the activity of the GABA-A receptor, which is a target for many anticonvulsant drugs. In vivo studies have demonstrated that this compound can produce anticonvulsant and analgesic effects in animal models.
実験室実験の利点と制限
One of the advantages of using 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is its good solubility and permeability. This makes it easy to administer and study in various experimental systems. Another advantage is its high yield and purity, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its limited availability. It is not commercially available, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one. One direction is the design and synthesis of new derivatives of this compound with improved properties and activities. Another direction is the evaluation of this compound in different disease models, such as epilepsy and pain. Additionally, the identification of the molecular targets and mechanisms of action of this compound could provide insights into the development of new drugs for various therapeutic applications.
合成法
The synthesis of 3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves the reaction between 1-azepanamine and 2,4-dimethylthiosemicarbazide in the presence of acetic acid. The reaction proceeds via a cyclization process, which leads to the formation of the triazine ring. The yield of this reaction is typically high, and the product can be purified using standard techniques, such as column chromatography.
科学的研究の応用
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as a scaffold for the design of new drugs. It has been shown to have good drug-like properties, such as good solubility, permeability, and metabolic stability. In biochemistry, this compound has been studied for its interactions with different biological targets, such as enzymes and receptors. In pharmacology, this compound has been evaluated for its potential therapeutic effects, such as anticonvulsant and analgesic activities.
特性
製品名 |
3-(1-azepanyl)-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one |
|---|---|
分子式 |
C11H20N4OS |
分子量 |
256.37 g/mol |
IUPAC名 |
3-(azepan-1-yl)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H20N4OS/c1-9-10(16)12-11(17-2,14-13-9)15-7-5-3-4-6-8-15/h14H,3-8H2,1-2H3,(H,12,16) |
InChIキー |
HKLUBYQESKCGGL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
正規SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
![4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)

![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)


